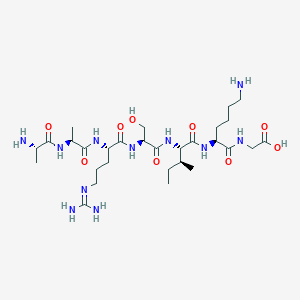
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンは、複雑なペプチド化合物です。ペプチドは、ペプチド結合によって結合されたアミノ酸の短い鎖であり、生物学的プロセスにおいて重要な役割を果たしています。
準備方法
合成経路と反応条件
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にする方法です。このプロセスには以下が含まれます。
カップリング: 各アミノ酸は活性化され、樹脂に結合したペプチドにカップリングされます。
脱保護: アミノ酸上の保護基は、次のカップリングステップを可能にするために除去されます。
切断: 完成したペプチドは樹脂から切断され、精製されます。
工業生産方法
このペプチドの工業生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があり、この技術では、遺伝子組み換え微生物でペプチドが生産されます。これらの方法は、研究および応用目的のために不可欠な、高い収率と純度を保証します。
化学反応の分析
反応の種類
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、メチオニンやシステインなどの特定のアミノ酸残基を修飾することができます。
還元: ペプチド内のジスルフィド結合は、チオール基に還元することができます。
置換: アミノ酸残基は、ペプチドの特性を変更するために置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはギ酸。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: 部位特異的変異誘発または化学修飾技術。
生成される主要な生成物
これらの反応から生成される主要な生成物は、ペプチドに対して行われた特定の修飾によって異なります。たとえば、酸化はスルホキシドまたはスルホン酸をもたらす可能性がありますが、還元は遊離チオール基をもたらす可能性があります。
科学研究への応用
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンは、科学研究においてさまざまな応用があります。
化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達とタンパク質相互作用における役割について調査されています。
医学: 薬物送達システムや特定の疾患のバイオマーカーなど、潜在的な治療的応用があります。
産業: 新規材料とバイオテクノロジープロセスの開発に利用されています。
科学的研究の応用
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and biotechnological processes.
作用機序
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ペプチドは、これらの標的に結合することでシグナル伝達、遺伝子発現、代謝調節などの細胞プロセスに影響を与え、生物学的経路を調節することができます。
類似の化合物との比較
類似の化合物
- L-スレオニルグリシル-L-ヒスチジル-L-アラニル-L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-リシン
- L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-アラニル
独自性
L-アラニル-L-アラニル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-セリル-L-イソロイシル-L-リシルグリシンは、その特定の配列と構造により、独特の生化学的特性と潜在的な応用を有しているため、ユニークです。特定の分子標的と相互作用する能力は、他の類似のペプチドとは異なります。
類似化合物との比較
Similar Compounds
- L-Threonylglycyl-L-histidyl-L-alanyl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl
Uniqueness
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its ability to interact with particular molecular targets sets it apart from other similar peptides.
生物活性
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is a synthetic peptide with potential biological activities, particularly in the fields of biochemistry and medicine. This article explores its biological activity, synthesis methods, and relevant research findings.
Basic Information
- Molecular Formula: C32H60N14O11
- Molecular Weight: 816.9 g/mol
- CAS Number: 343260-97-9
Structure
The compound consists of multiple amino acid residues linked by peptide bonds, with a specific focus on the diaminomethylidene functional group that may influence its biological interactions.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and cellular receptors. These interactions can modulate several biological processes such as:
- Enzyme Activity: The peptide may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Cell Signaling: It can influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
- Protein Interactions: The compound may affect protein-protein interactions, which are crucial for various cellular functions.
Research Findings
- Antitumor Activity: In studies involving colon cancer patients, similar dipeptides like L-alanyl L-glutamine have shown promise in reducing chemotherapy-induced gastrointestinal toxicity, suggesting that this compound might have similar protective effects when further investigated .
- Peptide Synthesis Research: The synthesis of this compound through solid-phase peptide synthesis (SPPS) has been extensively documented. This method allows for precise control over the sequence and structure of the peptide, which is essential for studying its biological properties .
- Potential Therapeutic Applications: The compound has been explored for its role in drug delivery systems and as a biomarker for certain diseases due to its unique structural features .
Clinical Trials
A notable clinical trial investigated the effects of L-alanyl L-glutamine in patients undergoing chemotherapy. The results indicated a significant reduction in the incidence and severity of diarrhea compared to placebo groups, highlighting the potential utility of related peptides in clinical settings .
Laboratory Studies
Laboratory studies have demonstrated that peptides similar to this compound can enhance cellular resilience against oxidative stress and improve metabolic profiles in various cell lines .
Summary of Biological Activities
Synthesis Overview
| Step | Description |
|---|---|
| Coupling | Activation and coupling of amino acids to resin |
| Deprotection | Removal of protecting groups for subsequent coupling |
| Cleavage | Cleavage from resin and purification |
特性
CAS番号 |
645396-15-2 |
|---|---|
分子式 |
C29H55N11O9 |
分子量 |
701.8 g/mol |
IUPAC名 |
2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H55N11O9/c1-5-15(2)22(28(49)38-18(9-6-7-11-30)25(46)35-13-21(42)43)40-27(48)20(14-41)39-26(47)19(10-8-12-34-29(32)33)37-24(45)17(4)36-23(44)16(3)31/h15-20,22,41H,5-14,30-31H2,1-4H3,(H,35,46)(H,36,44)(H,37,45)(H,38,49)(H,39,47)(H,40,48)(H,42,43)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-,22-/m0/s1 |
InChIキー |
XUSFXCLFVVTEIP-LBYOCRPYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















